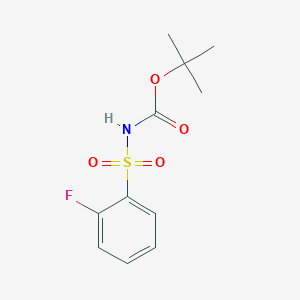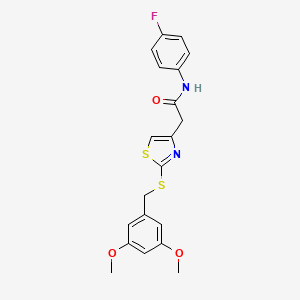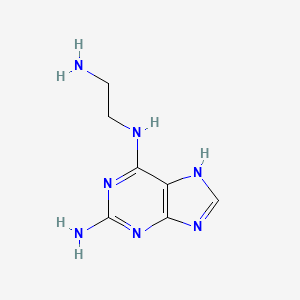![molecular formula C10H17ClF3N B3019264 [2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride CAS No. 2247102-85-6](/img/structure/B3019264.png)
[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2247102-85-6 . It has a molecular weight of 243.7 and its IUPAC name is (2-(trifluoromethyl)bicyclo[2.2.2]octan-2-yl)methanamine hydrochloride . The compound is typically stored at temperatures below -10°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16F3N.ClH/c11-10(12,13)9(6-14)5-7-1-3-8(9)4-2-7;/h7-8H,1-6,14H2;1H . This code provides a unique representation of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder . It’s shipped with an ice pack to maintain its stability . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Mécanisme D'action
Mode of Action
It contains a trifluoromethyl group, which is known to exhibit numerous pharmacological activities . The trifluoromethyl group can interact with various biological targets, potentially altering their function and leading to changes at the cellular level .
Biochemical Pathways
Compounds containing trifluoromethyl groups are known to be involved in a wide range of biochemical reactions
Result of Action
Given the presence of the trifluoromethyl group, it is plausible that the compound could have a range of effects at the molecular and cellular levels
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is its specificity for the nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of [2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride. One area of research is the potential use of this compound in the treatment of various neurological disorders. Another area of research is the development of more potent and selective nicotinic acetylcholine receptor agonists. Additionally, the use of this compound in combination with other drugs may also be explored for its potential synergistic effects.
Conclusion:
This compound is a novel compound that has been found to have potential therapeutic effects. Its ability to modulate the cholinergic system makes it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential clinical applications.
Méthodes De Synthèse
The synthesis of [2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is a complex process that involves several steps. It starts with the reaction of 2,2,2-trifluoroethylamine with cyclopentadiene to form a bicyclic intermediate. This intermediate is then reacted with chloroacetyl chloride to give the desired product, this compound. The compound is then purified and converted to its hydrochloride salt form.
Applications De Recherche Scientifique
[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride has been extensively studied for its potential therapeutic effects. It has been found to have neuroprotective, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
[2-(trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(6-14)5-7-1-3-8(9)4-2-7;/h7-8H,1-6,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBUTXWERKZSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B3019189.png)

![1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3019191.png)
![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)
![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
![2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3019195.png)
![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B3019203.png)
